3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine has been utilized in the synthesis of various heterocyclic compounds. A method was developed for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, which includes arylation of azoles like pyrazoles, imidazoles, and triazoles, with subsequent reduction of the pyridine ring (Shevchuk et al., 2012).
Medicinal Chemistry and Pharmacological Applications
- Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, related to 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine, demonstrated significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).
- Broad Therapeutic Potential : The imidazo[1,2-a]pyridine scaffold, closely related to the compound , exhibits a wide range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other activities (Deep et al., 2016).
Neuropharmacology
- The compound has been involved in the development of non-sulfonamide 5-HT6 receptor ligands. These derivatives, including 3H-imidazo[4,5-b]pyridine, have been explored for their potential in treating neurodegenerative and psychiatric disorders due to their cognitive-enhancing properties (Vanda et al., 2018).
Cardiotonic Properties
- Some derivatives of imidazo[1,2-a]pyridine, structurally similar to 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine, have been synthesized and evaluated for their positive inotropic activity, showing potential in the treatment of congestive heart failure (Yamanaka et al., 1991).
Industrial Applications
- The compound and its derivatives have been used in the electrolytic coloring of anodized aluminum, demonstrating their utility in industrial applications (Moshohoritou et al., 1994).
N-Heterocyclic Carbenes
- The imidazo[1,5-a]pyridine skeleton, closely related to 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine, provides a versatile platform for generating stable N-heterocyclic carbenes, which are important in various chemical reactions (Alcarazo et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-piperidin-3-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-7-15-11(5-1)9-14-12(15)10-4-3-6-13-8-10/h9-10,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKITYSVYVEVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3CCCNC3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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